molecular formula C22H18N2O3S B2772660 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 799809-22-6

4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2772660
CAS No.: 799809-22-6
M. Wt: 390.46
InChI Key: COPLINDSWHYGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalysis and Polymer Science

The synthesis of new derivatives, such as 2,5-di(thiophen-2-yl)furan-3-carbonitriles, demonstrates significant potential in electrocatalysis and polymer science. These derivatives have been utilized for the development of electrochromic devices (ECDs) due to their distinct electrochromic properties, which are derived from their copolymerization with ethylenedioxythiophene (EDOT). This copolymerization addresses the stability and dissolution issues found in similar compounds, indicating their suitability for ECD applications with fast response times and good optical contrasts (Abaci, Yılmaz, Ustalar, & Guney, 2016).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized, showcasing the compound's versatility in generating structurally diverse molecules. This synthesis involves the condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and other reagents, underlining the compound's potential in creating a wide range of chemical entities with varied properties (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Optoelectronic and Nonlinear Optical Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar in structure to the compound , reveals their efficacy as multifunctional materials. These compounds exhibit significant potential in optoelectronic applications due to their efficient charge transport tendencies and optical properties, facilitated by comprehensive quantum chemical analyses (Irfan et al., 2020).

Antimicrobial and Biological Activity

The chemical framework of hexahydroquinoline derivatives is also explored for antimicrobial applications. The synthesis of related compounds and their subsequent antimicrobial evaluation highlight the potential of these molecules in developing new antimicrobial agents. This research avenue is particularly promising for addressing the growing concern of antimicrobial resistance, suggesting that such compounds can be foundational for novel therapeutic agents (Elkholy & Morsy, 2006).

Properties

IUPAC Name

4-(furan-2-yl)-5-oxo-2-phenacylsulfanyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c23-12-15-20(19-10-5-11-27-19)21-16(8-4-9-17(21)25)24-22(15)28-13-18(26)14-6-2-1-3-7-14/h1-3,5-7,10-11,20,24H,4,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLINDSWHYGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.